molecular formula C8H9BrS B1294183 (4-Bromo-3-methylphenyl)(methyl)sulfane CAS No. 90532-02-8

(4-Bromo-3-methylphenyl)(methyl)sulfane

Cat. No. B1294183
Key on ui cas rn: 90532-02-8
M. Wt: 217.13 g/mol
InChI Key: HAHBIJBMSCJNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101634B2

Procedure details

1.7M tert-Butyllithium in pentane (6.70 mL, 11.39 mmol) was added dropwise to a solution of 1-bromo-2-methyl-4-(methylthio)benzene (1.2 g, 5.53 mmol) in diethyl ether (120 mL) at −78° C. over 15 min. The mixture was stirred at −78° C. for 2 min, then charged with trimethyl borate (0.661 mL, 5.91 mmol) dropwise over 2 min at −78° C., stirred at −78° C. for 15 min, then brought to ambient temperature. The mixture was quenched with saturated aqueous NH4Cl (14 mL), stirred at ambient temperature for 15 min, charged with 1M HCl (12 mL), stirred at ambient temperature for 2 min, and the organics were separated. The organics were dried over MgSO4, filtered, and the filtrate was concentrated. The crude product was purified by chromatography on a silica gel column using 20 to 100% EtOAc/hexane to give 503 mg (50%) of [2-methyl-4-(methylthio)phenyl]boronic acid as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 7.79 (d, 1H, J=7.8 Hz), 7.09-7.00 (m, 2H), 2.61 (s, 3H), 2.46 (s, 3H); LRMS (ESI), m/z 183 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.661 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.CCCCC.Br[C:12]1[CH:17]=[CH:16][C:15]([S:18][CH3:19])=[CH:14][C:13]=1[CH3:20].[B:21](OC)([O:24]C)[O:22]C>C(OCC)C>[CH3:20][C:13]1[CH:14]=[C:15]([S:18][CH3:19])[CH:16]=[CH:17][C:12]=1[B:21]([OH:24])[OH:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
6.7 mL
Type
reactant
Smiles
CCCCC
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)SC)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.661 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −78° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
brought to ambient temperature
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated aqueous NH4Cl (14 mL)
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
charged with 1M HCl (12 mL)
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 2 min
Duration
2 min
CUSTOM
Type
CUSTOM
Details
the organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
CC1=C(C=CC(=C1)SC)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 503 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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